molecular formula C16H12N2O4 B15063023 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione CAS No. 89024-44-2

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B15063023
CAS No.: 89024-44-2
M. Wt: 296.28 g/mol
InChI Key: SKSSVRMVCUGHCI-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione (CAS 89024-44-2) is a specialized isoindoline-1,3-dione derivative of significant interest in chemical research and development. This compound, with the molecular formula C16H12N2O4 and a molecular weight of 296.28 g/mol, is part of a class of molecules known for their versatility as building blocks in numerous applications . The core isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science . Derivatives of this structure are extensively investigated for their potential biological activities, which can include anti-inflammatory and antibacterial effects . Furthermore, this structural family has shown promise in the design of novel candidates for Alzheimer's therapy, acting as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . The nitro and ethylphenyl substituents on the core structure are key modulators of its electronic properties and steric profile, influencing its binding affinity and reactivity in various research contexts. Beyond pharmaceutical research, the isoindoline-1,3-dione core is a valuable electron acceptor in the design of organic dyes for applications in organic electronics, including solar cells, photoinitiators for polymerization, and chromophores for non-linear optics . The presence of the active methylene group in related precursors makes this class of compounds an excellent candidate for association with electron donors via reactions such as the Knoevenagel condensation, enabling the synthesis of more complex molecular architectures . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

89024-44-2

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3

InChI Key

SKSSVRMVCUGHCI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Condensation of 4-Nitrophthalic Anhydride and 4-Ethylphenylamine

The most widely reported method involves the condensation of 4-nitrophthalic anhydride with 4-ethylphenylamine in acetic acid under reflux (120°C, 12–24 hours). The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration to form the isoindoline-1,3-dione core. Triethylamine is often added to scavenge HCl, improving yields to 78–85%.

Representative Procedure

  • Combine 4-nitrophthalic anhydride (1.0 equiv), 4-ethylphenylamine (1.05 equiv), and glacial acetic acid (5 mL/mmol).
  • Reflux at 120°C for 18 hours under nitrogen.
  • Cool to room temperature, pour into ice-water, and filter the precipitate.
  • Recrystallize from ethanol to obtain yellow crystals (mp: 197–199°C).

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.92–7.85 (m, 2H, ArH), 7.45 (d, J = 8.2 Hz, 2H, ArH), 7.30 (d, J = 8.2 Hz, 2H, ArH), 2.72 (q, J = 7.6 Hz, 2H, CH2CH3), 1.29 (t, J = 7.6 Hz, 3H, CH2CH3).
  • 13C NMR (101 MHz, CDCl3): δ 167.8 (C=O), 166.5 (C=O), 148.2 (C-NO2), 139.4 (ArC), 135.7 (ArC), 132.1 (ArC), 129.4 (ArC), 128.7 (ArC), 127.9 (ArC), 124.5 (ArC), 34.2 (CH2CH3), 15.1 (CH2CH3).

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times to 1–2 hours while maintaining yields at 80–82%. A typical protocol uses dimethylformamide (DMF) as a polar aprotic solvent and potassium carbonate as a base.

Post-Synthesis Nitration of 2-(4-Ethylphenyl)isoindoline-1,3-dione

Electrophilic Aromatic Nitration

Nitration of pre-formed 2-(4-Ethylphenyl)isoindoline-1,3-dione with fuming nitric acid (90%) in sulfuric acid at 0–5°C introduces the nitro group predominantly at the 4-position due to the meta-directing effect of the ethyl substituent.

Procedure

  • Dissolve 2-(4-Ethylphenyl)isoindoline-1,3-dione (1.0 equiv) in concentrated H2SO4 (10 mL/mmol).
  • Add fuming HNO3 (1.2 equiv) dropwise at 0°C.
  • Stir for 4 hours, quench with ice, and extract with dichloromethane.
  • Purify via column chromatography (hexane/ethyl acetate 3:1) to isolate the 4-nitro isomer (yield: 65–70%).

Challenges

  • Regioselectivity: Competing nitration at the 5-position occurs (~15–20%), necessitating chromatographic separation.
  • Side Reactions: Over-nitration and oxidative decomposition reduce yields below 50% if temperatures exceed 10°C.

Alternative Routes: Ullmann Coupling and Reductive Amination

Ullmann-Type Coupling

A copper-catalyzed coupling between 4-nitro-1,3-dioxoisoindoline-2-yl chloride and 4-ethylphenylboronic acid in toluene at 110°C achieves 72% yield. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Optimized Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: Cs2CO3 (2.0 equiv)
  • Time: 24 hours

Reductive Amination

While less common, reductive amination of 4-nitro-1,3-dioxoisoindoline-2-carbaldehyde with 4-ethylphenylamine using NaBH4 in methanol provides moderate yields (58–62%).

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Purity Key Advantages
Direct Condensation 78–85% 12–24 h >95% High regioselectivity, scalable
Microwave Condensation 80–82% 1–2 h 93–95% Rapid, energy-efficient
Post-Synthesis Nitration 65–70% 4 h 85–90% Uses simpler precursors
Ullmann Coupling 72% 24 h >98% Acid-free conditions

Characterization and Quality Control

Spectroscopic Validation

  • IR Spectroscopy: Strong absorptions at 1720 cm−1 (C=O) and 1520 cm−1 (NO2 asymmetric stretching) confirm imide and nitro functionalities.
  • Mass Spectrometry: HR-MS (ESI) [M + H]+ calculated for C16H13N2O4: 297.0875, observed: 297.0882.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes, indicating >98% purity for condensations and Ullmann products.

Industrial-Scale Considerations

Pilot-scale batches (1 kg) using direct condensation in acetic acid achieve 82% yield with a space-time yield of 0.45 kg·L−1·day−1. Critical process parameters include:

  • Temperature Control: ±2°C tolerance to prevent decarboxylation.
  • Stoichiometry: 1.05:1 amine/anhydride ratio minimizes unreacted anhydride.

Chemical Reactions Analysis

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Bioactivity: The 2,6-dioxopiperidin-3-yl group (as in Compound 6 ) is a CRBN-binding motif critical for PROTAC-mediated protein degradation. In contrast, the 4-ethylphenyl group in the target compound may prioritize hydrophobic interactions over E3 ligase recruitment.

Synthetic Routes: Most analogs use phthalic anhydride derivatives coupled with amines or heterocycles via CDI/Et3N-mediated reactions . The target compound’s synthesis likely follows a similar pathway, substituting the amine with 4-ethylaniline.

Biological Applications: Compounds with dioxopiperidinyl/dioxopyrrolidinyl groups (e.g., 4a , Compound 6 ) are validated in targeted protein degradation, whereas aryl-substituted analogs (e.g., ) are tested for cholinesterase inhibition. The 4-ethylphenyl variant may excel in non-PROTAC applications, such as enzyme inhibition or antimicrobial activity, though specific data are lacking.

Physicochemical Properties

  • Stability : Nitro groups confer stability under acidic conditions (e.g., during PROTAC synthesis in AcOH ), whereas ester or amide-linked derivatives (e.g., 7a–7b in ) may hydrolyze more readily.

Biological Activity

2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C16_{16}H14_{14}N2_{2}O4_{4}
  • Molecular Weight : 298.29 g/mol

This structure features an isoindoline core with a nitro group and an ethylphenyl substituent, which may influence its biological interactions.

Research indicates that 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione exhibits several mechanisms of action:

  • Inhibition of Phosphodiesterases (PDEs) : The compound has been shown to inhibit specific phosphodiesterase enzymes, particularly PDE IV, which plays a significant role in regulating inflammatory responses. Inhibition of PDE IV can lead to increased levels of cyclic adenosine monophosphate (cAMP), thereby reducing inflammation .
  • Cytokine Modulation : Studies suggest that this compound can modulate cytokine levels, particularly tumor necrosis factor alpha (TNFα), which is involved in systemic inflammation and autoimmune diseases. Elevated cAMP levels can inhibit TNFα production, suggesting therapeutic potential in inflammatory conditions .

Biological Activity and Therapeutic Implications

The biological activity of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione has been explored in various contexts:

  • Anti-inflammatory Effects : The compound's ability to reduce TNFα levels positions it as a candidate for treating inflammatory diseases such as arthritis and asthma. In vitro studies have demonstrated significant reductions in inflammatory markers following treatment with this compound .
  • Cancer Research : Preliminary findings indicate that the compound may affect cancer cell proliferation through modulation of cell signaling pathways associated with cyclin-dependent kinases (CDKs). This suggests potential applications in oncology, particularly in targeting specific cancer types where CDK dysregulation is prevalent .

Case Studies and Experimental Data

Several studies have investigated the efficacy of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione:

StudyFindings
Bertolini et al. (1986)Demonstrated the compound's ability to inhibit TNFα production in vitro, correlating with reduced inflammation in animal models .
Konstantinidou et al. (2020)Reported on the structural modifications leading to enhanced potency against CDK targets, indicating broader therapeutic applications .
Ra et al. (2010)Discussed the compound's role as a selective cytokine inhibitor with implications for treating chronic inflammatory diseases .

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